molecular formula C18H21N3O2S B5536441 (1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5536441
M. Wt: 343.4 g/mol
InChI Key: DABWTURFGQQYSS-QWHCGFSZSA-N
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Description

(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.13544809 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : Compounds derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol, similar in structure to the specified chemical, have been synthesized and studied for their conformational properties. These compounds, including benzothiazole carbamates, exhibit specific chair-chair conformations in solution, as observed in studies like IR, Raman, and NMR spectroscopy (Iriepa et al., 1997).
  • Crystallographic Study : Another study focused on the synthesis and crystallographic analysis of benzimidazole, thiazole, and benzothiazole carbamates derived from azabicyclic chloroformates. This study contributes to understanding the structural aspects of similar compounds, which can have implications for their biological activity (Iriepa et al., 2004).

Pharmacological and Biological Activities

  • Antiviral Properties : Novel series of benzo[d]imidazole-based heterocycles, structurally related to the specified compound, have shown promising results as broad-spectrum antiviral agents. These compounds have been evaluated for their inhibitory activities against HIV-1, HCV, SSPE, and H1N1 (Eldebss et al., 2015).
  • Cytotoxic Activity Against Tumor Cell Lines : Research has demonstrated that certain stereoisomeric alcohols and methyl ethers, similar to the compound , show significant cytotoxic activity against human tumor cell lines. This suggests potential applications in cancer treatment (Geiger et al., 2007).
  • Antileishmanial Effect : Compounds like oxabicyclo[3.3.1]nonanones, which share structural similarities, have been identified as inhibitors of key redox enzymes in Leishmania, a parasite causing leishmaniasis. These findings open avenues for new antiparasitic drugs (Saudagar et al., 2013).

properties

IUPAC Name

(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-20-13-7-6-12(18(20)23)10-21(11-13)17(22)9-8-16-19-14-4-2-3-5-15(14)24-16/h2-5,12-13H,6-11H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWTURFGQQYSS-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.